4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
Description
4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group and a benzenesulfonamide moiety bearing ethoxy and dimethyl substituents. The ethoxy group at the 4-position and methyl groups at the 3,5-positions on the benzene ring likely influence its electronic and steric properties, while the tetrahydropyran linker may enhance metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
4-ethoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5S/c1-5-29-22-17(2)14-19(15-18(22)3)30(25,26)24-16-23(10-12-28-13-11-23)20-8-6-7-9-21(20)27-4/h6-9,14-15,24H,5,10-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOHNMROMAPROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Ethoxylation and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the sulfonamide group.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxane ring and other substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Analysis:
- Methoxy vs.
- Oxan vs. Azepane/Pyridazine : The oxan ring (6-membered oxygen heterocycle) in the target compound offers better metabolic stability than azepane (7-membered amine ring) in G620-0408, which may undergo faster enzymatic degradation . Pyridazine-containing analogs prioritize planar aromatic interactions, whereas the oxan linker allows for 3D conformational flexibility .
- Trifluoromethyl vs. Dimethyl : The trifluoromethyl groups in EP 2 697 207 B1 compounds increase electron-withdrawing effects and resistance to oxidation, but the dimethyl groups in the target compound reduce synthetic complexity and toxicity risks .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s ethoxy and dimethyl groups likely reduce aqueous solubility compared to the methoxy-only analog , but the oxan ring may mitigate this by introducing polarity .
- Binding Affinity : Benzothiazole-linked sulfonamides () exhibit strong binding to enzymes like carbonic anhydrase due to their planar aromatic systems, whereas the target compound’s tetrahydropyran linker may favor interactions with allosteric pockets .
- Metabolic Stability : The oxan ring in the target compound is less prone to oxidative metabolism compared to the cyclohexene linker in EP 2 697 207 B1 compounds, which may undergo ring-opening reactions .
Biological Activity
4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a sulfonamide moiety attached to a benzene ring, an oxane ring, and a methoxyphenyl group. Its IUPAC name reflects its complex structure, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Research indicates that sulfonamide derivatives can modulate COX activity, leading to reduced inflammation and pain relief .
- Calcium Channel Interaction : Some studies suggest that sulfonamides can affect calcium channels, impacting vascular resistance and perfusion pressure. This mechanism may be relevant for cardiovascular applications .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| COX-2 Inhibition | Up to 47.1% inhibition at 20 μM | |
| Perfusion Pressure | Decreased in isolated rat heart model | |
| Calcium Channel Modulation | Potential interaction affecting resistance |
Case Studies
- COX Inhibition Study : A study evaluating the COX-2 inhibitory activity of various sulfonamide derivatives found that modifications to the benzene ring significantly influenced their efficacy. The tested compound demonstrated notable inhibition rates comparable to established NSAIDs, suggesting its potential as an anti-inflammatory agent .
- Cardiovascular Effects : In an isolated rat heart model, the compound was shown to decrease perfusion pressure in a time-dependent manner. This effect was hypothesized to be mediated through calcium channel interactions, highlighting its potential in managing cardiovascular conditions .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Theoretical evaluations using software like SwissADME indicate favorable absorption and distribution characteristics, although further empirical studies are necessary to confirm these predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
